- Dihydropyrazolone-pyrimidine compound, preparation method and use, World Intellectual Property Organization, , ,

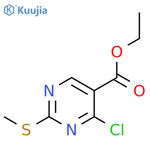

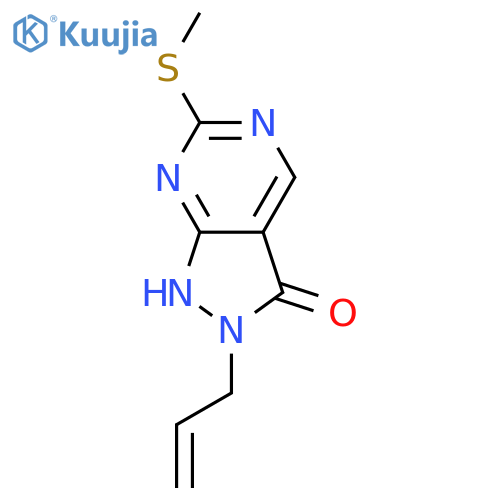

Cas no 955368-90-8 (2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one)

955368-90-8 structure

Productnaam:2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one

CAS-nummer:955368-90-8

MF:C9H10N4OS

MW:222.266899585724

MDL:MFCD19443206

CID:835833

PubChem ID:67171470

2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Chemische en fysische eigenschappen

Naam en identificatie

-

- 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

- 2-allyl-6-(methylthio)-1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one

- 2-Allyl-6-(methylthio)-1H-pyrazolo-[3,4-d]pyrimidin-3(2H)-one

- 6-methylsulfanyl-2-prop-2-enyl-1H-pyrazolo[3,4-d]pyrimidin-3-one

- 1,2-Dihydro-6-(methylthio)-2-(2-propen-1-yl)-3H-pyrazolo[3,4-d]pyrimidin-3-one (ACI)

- 2-allyl-6-(methylthio)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one

- ARD193818

- MFCD19443206

- AKOS016007110

- DS-17753

- SCHEMBL1813916

- 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4,-d]pyrimidin-3(2H)-one

- DTXSID00736559

- 6-(Methylsulfanyl)-2-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one

- DA-00207

- 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, AldrichCPR

- SY116172

- 6-(METHYLSULFANYL)-2-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-3-ONE

- JKBQCALHIQOSTC-UHFFFAOYSA-N

- 2-allyl-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one (MK-1775 intermediate_

- CS-M1914

- 955368-90-8

- 2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one

-

- MDL: MFCD19443206

- Inchi: 1S/C9H10N4OS/c1-3-4-13-8(14)6-5-10-9(15-2)11-7(6)12-13/h3,5H,1,4H2,2H3,(H,10,11,12)

- InChI-sleutel: JKBQCALHIQOSTC-UHFFFAOYSA-N

- LACHT: O=C1N(CC=C)NC2C1=CN=C(SC)N=2

Berekende eigenschappen

- Exacte massa: 222.05753213g/mol

- Monoisotopische massa: 222.05753213g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 1

- Aantal waterstofbondacceptatoren: 5

- Zware atoomtelling: 15

- Aantal draaibare bindingen: 3

- Complexiteit: 273

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- XLogP3: 1.4

- Topologisch pooloppervlak: 83.4Ų

Experimentele eigenschappen

- PSA: 88.87000

- LogboekP: 1.02750

2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Beveiligingsinformatie

- Signaalwoord:Warning

- Gevaarverklaring: H302-H315-H320-H335

- Waarschuwingsverklaring: P261-P280-P301+P312-P302+P352-P305+P351+P338

- Opslagvoorwaarde:Sealed in dry,2-8°C

2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057292-1g |

2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |

955368-90-8 | 98% | 1g |

¥339.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057292-5g |

2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |

955368-90-8 | 98% | 5g |

¥1519.00 | 2024-04-24 | |

| Ambeed | A447363-100mg |

2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |

955368-90-8 | 95% | 100mg |

$17.0 | 2025-03-04 | |

| eNovation Chemicals LLC | Y1231601-1G |

2-allyl-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-3-one |

955368-90-8 | 97% | 1g |

$100 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1189369-1g |

2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |

955368-90-8 | 95% | 1g |

$155 | 2023-09-03 | |

| eNovation Chemicals LLC | Y1189369-5g |

2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |

955368-90-8 | 95% | 5g |

$195 | 2024-07-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057292-250mg |

2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |

955368-90-8 | 98% | 250mg |

¥148.00 | 2024-04-24 | |

| Ambeed | A447363-1g |

2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |

955368-90-8 | 95% | 1g |

$35.0 | 2025-03-04 | |

| eNovation Chemicals LLC | Y1231601-25G |

2-allyl-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-3-one |

955368-90-8 | 97% | 25g |

$1445 | 2024-07-21 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12199-5g |

6-methylsulfanyl-2-prop-2-enyl-1h-pyrazolo[3,4-d]pyrimidin-3-one |

955368-90-8 | 95% | 5g |

$1400 | 2023-09-07 |

2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Productiemethode

Productiemethode 1

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; cooled; 15 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

Referentie

Productiemethode 2

Reactievoorwaarden

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 12 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 0 °C; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 0 °C; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referentie

- Preparation of heterocyclic compounds, especially substituted 1H-pyrazolo[3,4-d]pyrimidin-3-ones and analogs, as Wee1 inhibitors, United States, , ,

Productiemethode 3

Reactievoorwaarden

1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; overnight, reflux

1.2 Reagents: Trifluoroacetic acid ; 1 h, rt; 1 h, 70 °C

1.3 Reagents: Sodium hydroxide

1.4 Reagents: Hydrochloric acid

1.2 Reagents: Trifluoroacetic acid ; 1 h, rt; 1 h, 70 °C

1.3 Reagents: Sodium hydroxide

1.4 Reagents: Hydrochloric acid

Referentie

- Dual Targeting of WEE1 and PLK1 by AZD1775 Elicits Single Agent Cellular Anticancer Activity, ACS Chemical Biology, 2017, 12(7), 1883-1892

Productiemethode 4

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 0 °C; 1 h, rt

Referentie

- Preparation of 1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidine-3-one derivatives as WEE-1 kinase inhibitors for the treatment of cancers, World Intellectual Property Organization, , ,

Productiemethode 5

Reactievoorwaarden

Referentie

- Chimeric compounds useful in treating diseases, World Intellectual Property Organization, , ,

Productiemethode 6

Reactievoorwaarden

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 20 °C; -5 - 0 °C; 1 h, 25 °C; 1 h, 45 - 50 °C; 50 °C → 5 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 6 h, pH 11, 0 - 15 °C

1.3 Solvents: Methanol ; 5 h, 25 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; < pH 1, 0 - 10 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 6 h, pH 11, 0 - 15 °C

1.3 Solvents: Methanol ; 5 h, 25 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; < pH 1, 0 - 10 °C

Referentie

- Process for the preparation of pyrazolopyrimidine derivative as WEE1 inhibitor useful in treatment of proliferative diseases such as cancer, World Intellectual Property Organization, , ,

Productiemethode 7

Reactievoorwaarden

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt; rt → 75 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

Referentie

- Preparation of allyl(arylamino)pyrazolo[3,4-d]pyrimidinones as WEE1 inhibitors, China, , ,

Productiemethode 8

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 0 °C; 5 h, rt

Referentie

- Preparation of dihydroisoindole-1H-pyrazolo[3,4-d]pyrimidinone compounds as Wee1 inhibitors for treatment of kinase-related diseases, China, , ,

Productiemethode 9

Reactievoorwaarden

1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; 18 h, reflux; reflux → rt

1.2 Reagents: Trifluoroacetic acid ; cooled; 1 h, rt; 1 h, 70 °C

1.3 Reagents: Potassium hydroxide Solvents: Ethanol ; cooled; 15 min, rt; cooled

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Trifluoroacetic acid ; cooled; 1 h, rt; 1 h, 70 °C

1.3 Reagents: Potassium hydroxide Solvents: Ethanol ; cooled; 15 min, rt; cooled

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referentie

- Preparation of pyridone-substituted dihydropyrazolopyrimidinone derivatives as Wee1 kinase inhibitors, World Intellectual Property Organization, , ,

Productiemethode 10

Reactievoorwaarden

1.1 Reagents: Trifluoroacetic acid , Sodium hydroxide Solvents: Ethanol , Water ; 0 °C; 1 h, rt

Referentie

- Fused ring compounds such as benzoisoquinolinylamino-, indanopiperidinylamino-, and benzocycloheptanopiperidinylamino (hydroxyazaindanyl)pyrazolopyrimidinones as Wee-1 inhibitors, World Intellectual Property Organization, , ,

Productiemethode 11

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 30 min, 20 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4

Referentie

- Preparation of dihydropyrazolo pyrimidone derivative and its application, China, , ,

Productiemethode 12

Reactievoorwaarden

1.1 Solvents: Dichloromethane , Trifluoroacetic acid ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 0 °C; 1 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 0 °C; 1 h, rt

Referentie

- Preparation of pyrazolo[3,4-d]pyrimidine-3-ketone derivative as WEE1 inhibitor, World Intellectual Property Organization, , ,

Productiemethode 13

Reactievoorwaarden

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; cooled; 1 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; cooled; 1 h, rt

Referentie

- Preparation of pyrazolo[3,4-d]pyrimidin-3-one derivatives as WEE1 inhibitors, World Intellectual Property Organization, , ,

Productiemethode 14

Reactievoorwaarden

1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; 72 h, rt → reflux

1.2 Reagents: Trifluoroacetic acid ; 1 h, 0 °C → rt; 1 h, rt → 70 °C

1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 15 min, 0 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Trifluoroacetic acid ; 1 h, 0 °C → rt; 1 h, rt → 70 °C

1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 15 min, 0 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water

Referentie

- WEE1 protein degrading agent, China, , ,

Productiemethode 15

Reactievoorwaarden

1.1 Reagents: Trifluoroacetic acid ; 1 h, rt; 1 h, 70 °C

Referentie

- Preparation of polymorphs, salts, and solvates of 2-allyl-1-[6-(1-hydroxy-1-methylethyl)pyridin-2-yl]-6-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one as Wee1 kinase inhibitors., World Intellectual Property Organization, , ,

Productiemethode 16

Reactievoorwaarden

Referentie

- Fused 2-aminopyrimidine compounds as Wee1 protein kinase degradation inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases, World Intellectual Property Organization, , ,

Productiemethode 17

Reactievoorwaarden

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; cooled; 1 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; cooled; 1 h, rt

Referentie

- Preparation of the fused ring compound and their application as the wee-1 inhibitor, World Intellectual Property Organization, , ,

Productiemethode 18

Reactievoorwaarden

1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; reflux

1.2 Reagents: Trifluoroacetic acid ; rt → reflux

1.3 Reagents: Sodium hydroxide Solvents: Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Trifluoroacetic acid ; rt → reflux

1.3 Reagents: Sodium hydroxide Solvents: Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; rt

Referentie

- Preparation of bifunctional pyrazolopyrimidinone compounds as degraders of Wee1 kinase, World Intellectual Property Organization, , ,

Productiemethode 19

Reactievoorwaarden

1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; 72 h, reflux

1.2 Reagents: Trifluoroacetic acid ; 1 h, rt; 1 h, 70 °C

1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; cooled; 15 min, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

1.2 Reagents: Trifluoroacetic acid ; 1 h, rt; 1 h, 70 °C

1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; cooled; 15 min, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

Referentie

- Development of Potent Pyrazolopyrimidinone-Based WEE1 Inhibitors with Limited Single-Agent Cytotoxicity for Cancer Therapy, ChemMedChem, 2018, 13(16), 1681-1694

Productiemethode 20

Reactievoorwaarden

1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; 72 h, reflux; cooled

1.2 Reagents: Trifluoroacetic acid ; 1 h, rt; 1 h, 70 °C

1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; cooled; 15 min, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Trifluoroacetic acid ; 1 h, rt; 1 h, 70 °C

1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; cooled; 15 min, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referentie

- A WEE1 Inhibitor Analog of AZD1775 Maintains Synergy with Cisplatin and Demonstrates Reduced Single-Agent Cytotoxicity in Medulloblastoma Cells, ACS Chemical Biology, 2016, 11(4), 921-930

2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Raw materials

- ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate

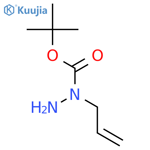

- Tert-Butyl 1-allylhydrazinecarboxylate

- Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate

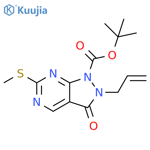

- 1H-Pyrazolo[3,4-d]pyrimidine-1-carboxylic acid, 2,3-dihydro-6-(methylthio)-3-oxo-2-(2-propen-1-yl)-, 1,1-dimethylethyl ester

- 5-Pyrimidinecarboxylic acid, 2-(methylthio)-4-[2-(2-propen-1-yl)hydrazinyl]-, ethyl ester

2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Preparation Products

2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Gerelateerde literatuur

-

Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905

-

Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292

955368-90-8 (2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one) Gerelateerde producten

- 741712-36-7(4-Amino-2-(ethylthio)-n-methoxy-n-methyl-5-pyrimidinecarboxamide)

- 955369-56-9(2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one)

- 128850-54-4(4-amino-1H,2H,3H-pyrazolo3,4-dpyrimidin-3-one)

- 28739-56-2(3H-Pyrazolo[3,4-b]pyridin-3-one,1,2-dihydro-2-(phenylmethyl)-)

- 955365-80-7(Adavosertib)

- 120267-07-4(3H-Pyrazolo[3,4-d]pyrimidin-3-one,1,2-dihydro-6-methyl-)

- 955368-90-8(2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one)

- 89533-28-8(4-Amino-2-(methylthio)pyrimidine-5-carboxamide)

- 919486-26-3(4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxamide)

- 90993-87-6(3H-Pyrazolo[3,4-d]pyrimidin-3-one,1,2-dihydro-)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:955368-90-8)2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one

Zuiverheid:99%/99%/99%

Hoeveelheid:5g/25g/100g

Prijs ($):175.0/872.0/2878.0